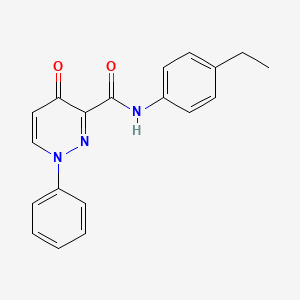![molecular formula C21H32N2O B14990063 1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B14990063.png)
1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound that features a piperidine ring and an azepane ring The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the azepane ring is a seven-membered heterocycle also containing one nitrogen atom
Preparation Methods
The synthesis of 1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane typically involves multiple steps, including the formation of the piperidine and azepane rings, followed by their coupling. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Azepane Ring: Similar to the piperidine ring, the azepane ring can be synthesized through cyclization reactions.
Coupling of the Rings: The piperidine and azepane rings are then coupled using reagents such as alkyl halides under basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to act as a receptor agonist or antagonist.
Mechanism of Action
The mechanism of action of 1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane can be compared with other piperidine and azepane derivatives:
Piperidine Derivatives: Compounds like piperine and piperidine-based pharmaceuticals share structural similarities but differ in their specific functional groups and biological activities.
Azepane Derivatives: Similar compounds include azepane-based drugs and materials, which also feature the seven-membered ring but may have different substituents and properties.
The uniqueness of this compound lies in its combined piperidine and azepane rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H32N2O |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C21H32N2O/c1-18-10-4-5-12-20(18)21(24)23-16-9-6-11-19(23)13-17-22-14-7-2-3-8-15-22/h4-5,10,12,19H,2-3,6-9,11,13-17H2,1H3 |
InChI Key |
AKXVUNGBBGWXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Oxo-1,3-dihydroindol-3-yl)methyl]-3-phenylquinazolin-4-one](/img/structure/B14989981.png)
![3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B14989985.png)

![ethyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B14989987.png)
![Methyl 2-[(2-benzylsulfonyl-5-chloropyrimidine-4-carbonyl)amino]benzoate](/img/structure/B14989989.png)
![5,7-dimethyl-4-oxo-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide](/img/structure/B14989993.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]acetamide](/img/structure/B14989994.png)

![7-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14990017.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14990018.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B14990030.png)
![1-(3-chlorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14990039.png)
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14990045.png)
![5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14990057.png)
